molecular formula C8H10N6O B1297118 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 350478-67-0

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No. B1297118
M. Wt: 206.21 g/mol
InChI Key: RIGYXGFWIOEAAM-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest in the field of chemistry . It has been reported that polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are used as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators. They can also be used for the treatment of Alzheimer’s disease and insomnia .


Synthesis Analysis

The synthesis of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been described . This compound can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles . The structures of the intermediates and the target compounds were confirmed by 1H-NMR, MS, and elemental analyses .


Molecular Structure Analysis

The structure of 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was confirmed by its 1H-NMR spectrum and elemental analysis . The NMR spectrum showed the methylene, amino, and mercapto group protons as three singlets .


Chemical Reactions Analysis

At room temperature, 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine reacted with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .

Scientific Research Applications

Synthesis and Derivative Formation

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide serves as a precursor for synthesizing a wide range of diheterocyclic compounds, including triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These compounds' structures have been confirmed through various analytical techniques, indicating the versatility of this chemical in creating complex molecules for further research applications (Liu et al., 2008).

Fungicidal and Herbicidal Activities

Novel derivatives synthesized from 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine have shown significant fungicidal activities. This includes novel triazolopyrimidine-thiadiazole diheterocyclic compounds and carbonylhydrazone derivatives, which have been evaluated for their effectiveness against various fungi, suggesting potential applications in agriculture to protect crops from fungal diseases (Zhou Xin, 2009; Li De-jiang, 2008).

Anticancer Activity

Research has extended into the anticancer domain, where derivatives of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, particularly those nanoencapsulated in liposomes, have shown promising results against melanoma cell lines. This suggests a potential for developing novel anticancer therapies that are more effective and selective for tumor cells while minimizing toxicity to normal cells (Fandzloch et al., 2020).

Green Chemistry Synthesis

An environmentally friendly synthesis method for creating 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed using 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine as a key intermediate. This method adheres to green chemistry principles, being both catalyst- and solvent-free, highlighting its role in sustainable chemical synthesis practices (Karami et al., 2015).

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGYXGFWIOEAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346119
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

CAS RN

350478-67-0
Record name 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yu - 2012 - core.ac.uk
Human immunodeficient virus (HIV) is a retrovirus that cause acquired immunodeficiency syndrome (AIDS). Highly active antiretroviral therapy (HAART) is a treatment of HIV infection …
Number of citations: 0 core.ac.uk

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